ML2-SA1

Description

Chemical Characterization

Molecular Structure and Isomerism

Core Structural Components

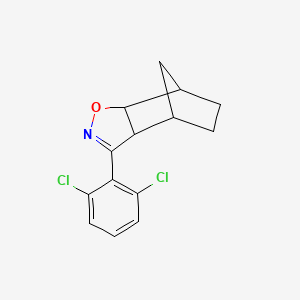

ML2-SA1 possesses a distinctive molecular framework characterized by two primary structural motifs that contribute to its selective binding properties. The compound features a dichlorophenyl ring system connected to a complex tricyclic scaffold, creating a three-dimensional architecture essential for its biological activity.

The dichlorophenyl component consists of a benzene ring substituted with chlorine atoms at the 2 and 6 positions, forming a 2,6-dichlorophenyl moiety. This substitution pattern creates a sterically hindered environment that influences the compound's binding orientation within the target protein pocket. The presence of chlorine substituents at these specific positions contributes to the compound's selectivity profile through favorable halogen-bonding interactions and steric complementarity with the transient receptor potential mucolipin 2 binding site.

The tricyclo[5.2.1.0²⁶]decene scaffold represents the core structural framework of this compound, incorporating a complex polycyclic system that includes a norbornane ring fused with an isoxazole heterocycle. This tricyclic architecture provides structural rigidity and defines the spatial arrangement of functional groups necessary for selective target recognition. The scaffold contains both saturated and unsaturated components, with the presence of an oxazole ring contributing polar character to the otherwise hydrophobic framework.

| Structural Component | Chemical Description | Contribution to Activity |

|---|---|---|

| Dichlorophenyl Ring | 2,6-dichlorobenzene | Steric selectivity, halogen bonding |

| Tricyclic Scaffold | tricyclo[5.2.1.0²⁶]decene | Structural rigidity, spatial orientation |

| Isoxazole Ring | Five-membered N-O heterocycle | Polar interactions, hydrogen bonding |

| Norbornane Framework | Bicyclic saturated system | Hydrophobic interactions, shape complementarity |

The molecular formula C₁₄H₁₃Cl₂NO indicates the presence of 14 carbon atoms, 13 hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 282.2 grams per mole. The structural complexity arises from the integration of these heteroatoms within the polycyclic framework, creating multiple potential interaction sites for target protein engagement.

Stereochemical Analysis

The stereochemical characteristics of this compound present a complex picture involving multiple chiral centers and configurational considerations. According to computational analysis, the compound possesses four undefined stereocenters, indicating the presence of multiple asymmetric carbon atoms whose absolute configurations remain unspecified in the racemic mixture. This stereochemical complexity significantly influences the compound's three-dimensional structure and subsequent biological activity.

The racemic nature of this compound means that the compound exists as an equimolar mixture of enantiomers, with each enantiomer representing a non-superimposable mirror image of the other. The presence of multiple stereocenters theoretically allows for numerous possible stereoisomers, though the actual number of energetically favorable conformations may be limited by the rigid tricyclic scaffold structure.

Computational modeling studies have revealed that the stereochemical arrangement significantly affects the compound's binding affinity and selectivity profile. The highest-scoring docking configuration demonstrates that the dichlorophenyl ring exhibits favorable π-stacking interactions with phenylalanine 502, while the polar isoxazole ring positions itself near the hydroxyl groups of tyrosine 428 and tyrosine 496. The hydrophobic norbornane ring interacts with glycine 425 and tyrosine 428, with the specific stereochemical arrangement being crucial for these interactions.

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Defined Stereocenters | 0 | |

| Undefined Stereocenters | 4 | |

| Stereochemistry Type | Racemic | |

| Optical Activity | (±) | |

| E/Z Centers | 0 |

The undefined nature of the stereocenters in this compound reflects the synthetic methodology employed in its preparation and the challenges associated with controlling stereochemical outcomes in complex polycyclic systems. This stereochemical ambiguity may contribute to the compound's pharmacological profile, as different stereoisomers could potentially exhibit varying degrees of activity or selectivity.

Comparative Analysis of Structural Analogs

The structural relationship between this compound and its analogs provides valuable insights into structure-activity relationships and the molecular determinants of selectivity. This compound was developed through systematic chemical modification of known lead structures, with particular attention to the parent compound SN-2 and the related analog ML-SA1.

ML-SA1, with the molecular formula C₂₂H₂₂N₂O₃ and a molecular weight of 362.42 grams per mole, represents a structurally distinct compound that activates all three transient receptor potential mucolipin channel isoforms. Unlike this compound's selectivity for transient receptor potential mucolipin 2, ML-SA1 demonstrates broad-spectrum activity across transient receptor potential mucolipin 1, 2, and 3 channels, as well as additional activity at endolysosomal cation channels. The structural differences between these compounds highlight the critical role of specific molecular features in determining selectivity profiles.

The SF-51 derivative, with molecular formula C₂₂H₂₀N₂O₃ and molecular weight 360.4 grams per mole, represents another important structural analog in this compound series. SF-51 exhibits selective activity against transient receptor potential mucolipin 3 channels with an effective concentration for 50% maximal response of 0.93 micromolar, while showing limited cross-reactivity with other transient receptor potential family members. The structural comparison between SF-51 and this compound reveals the importance of specific substitution patterns and scaffold modifications in achieving isoform selectivity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Target | Selectivity Profile |

|---|---|---|---|---|

| This compound | C₁₄H₁₃Cl₂NO | 282.2 | TRPML2 | Highly selective |

| ML-SA1 | C₂₂H₂₂N₂O₃ | 362.42 | TRPML1/2/3 | Non-selective |

| SF-51 | C₂₂H₂₀N₂O₃ | 360.4 | TRPML3 | Selective |

| SN-2 | - | - | Multiple | Non-selective |

The comparative analysis reveals that this compound's unique dichlorophenyl-tricyclic architecture confers exceptional selectivity for transient receptor potential mucolipin 2 channels. The effective concentration for 50% maximal response values demonstrate this compound's potency, with 1.24 micromolar for human transient receptor potential mucolipin 2 and 2.38 micromolar for mouse transient receptor potential mucolipin 2. These values compare favorably with other compounds in the series while maintaining superior selectivity.

Molecular docking studies have identified six amino acid residues (alanine 422, alanine 424, glycine 425, alanine 453, valine 460, and isoleucine 498) that are unique to human transient receptor potential mucolipin 2 and contribute to this compound's selectivity. The critical role of glycine 425 has been confirmed through mutagenesis studies, where substitution to alanine selectively abolished this compound activity while preserving ML-SA1 responsiveness. This structural specificity underscores the precise molecular recognition requirements that distinguish this compound from its structural analogs.

Structure

2D Structure

Properties

Molecular Formula |

C14H13Cl2NO |

|---|---|

Molecular Weight |

282.2 g/mol |

IUPAC Name |

5-(2,6-dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |

InChI |

InChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2 |

InChI Key |

NBXVMFMMTKYFQP-UHFFFAOYSA-N |

SMILES |

C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |

Canonical SMILES |

C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML2-SA1 |

Origin of Product |

United States |

Scientific Research Applications

Immunological Applications

Chemokine Release and Macrophage Function

One of the primary applications of ML2-SA1 is its role in enhancing the secretion of chemokines from macrophages. Research has demonstrated that this compound significantly increases the release of CCL2 (chemokine C-C motif ligand 2) from bone marrow-derived macrophages (BMDMΦ) following lipopolysaccharide (LPS) treatment. This effect is specific to TRPML2-expressing macrophages, as evidenced by experiments showing no increase in CCL2 secretion in TRPML2-deficient macrophages .

Mechanism of Action

The mechanism underlying this compound's action involves its ability to activate TRPML2 channels within endosomal compartments. This activation enhances trafficking pathways that facilitate chemokine release. Specifically, this compound has been shown to promote the recycling of transferrin and enhance vesicular trafficking through early/recycling endosomes (EE/RE), rather than through late endosomes/lysosomes (LE/LY), where conditions are less favorable for TRPML2 activity .

Migration Induction

In addition to promoting chemokine release, this compound has been shown to enhance macrophage migration. In modified Boyden chamber assays, LPS-stimulated BMDMΦ pre-treated with this compound exhibited increased migratory capacity compared to untreated cells. This effect correlates with elevated CCL2 levels, which serve as a chemoattractant for other macrophages .

Virological Applications

Antiviral Effects Against Zika Virus

Recent studies have highlighted the antiviral potential of this compound against Zika virus (ZIKV). In vitro experiments demonstrated that this compound treatment significantly reduced viral E protein levels and intracellular genome quantities in ZIKV-infected A549 cells without inducing cytotoxicity. The compound's effectiveness was observed at concentrations that did not compromise cell viability, indicating a promising therapeutic window .

Mechanism in Viral Inhibition

The antiviral mechanism appears to involve alterations in intracellular cholesterol distribution and modulation of endolysosomal dynamics. This compound treatment led to an accumulation of ZIKV particles within CD63-positive vesicles, suggesting an interference with the viral life cycle that may enhance lysosomal degradation pathways . This accumulation indicates that this compound could potentially be used to target viral replication processes by manipulating endosomal trafficking.

Data Summary

Case Study 1: Chemokine Release Enhancement

A study involving BMDMΦ demonstrated that pre-treatment with this compound before LPS exposure resulted in a statistically significant increase in CCL2 secretion at both 4-hour and 8-hour intervals. This finding underscores the compound's potential as a modulator of immune responses during inflammatory conditions.

Case Study 2: Antiviral Activity Against ZIKV

In a controlled experiment with A549 cells infected with ZIKV, treatment with this compound led to a marked reduction in viral protein expression and genome replication. The results suggest that this compound could serve as a therapeutic agent against ZIKV infections by targeting endolysosomal pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

ML-SA1

- Specificity: Non-selective agonist for TRPML1, TRPML2, and TRPML3 .

- Antiviral Mechanism : Enhances lysosomal acidification and protease activity, promoting viral degradation in ZIKV and dengue virus (DENV) infections .

- Key Differences :

- ML2-SA1 specifically targets TRPML2, whereas ML-SA1 broadly activates all TRPML isoforms, leading to off-target effects .

- This compound inhibits ZIKV replication by redistributing cholesterol into punctate structures, while ML-SA1 relies on lysosomal degradation pathways .

- Efficacy : this compound reduces ZIKV E protein levels by 70% at 100 µM, outperforming ML-SA1 in synchronized infection models .

MK6-83

Ribavirin

- Mechanism : Broad-spectrum antiviral nucleoside analog inhibiting RNA replication .

- Comparison :

- This compound and Ribavirin both impair late-stage ZIKV replication but via distinct pathways: this compound alters cholesterol dynamics, while Ribavirin directly targets viral RNA .

- This compound shows lower cytotoxicity (cell viability >80% at 100 µM) compared to Ribavirin, which reduces viability by 40% at equivalent doses .

Data Tables

Table 1: Pharmacological Profiles of TRPML Agonists

| Compound | Target Specificity | EC₅₀ (Human TRPML2) | Antiviral Efficacy (ZIKV) | Key Mechanism |

|---|---|---|---|---|

| This compound | TRPML2-specific | 1.24 µM | 70% reduction in E protein | Cholesterol redistribution |

| ML-SA1 | TRPML1/2/3 | ~10 µM | 50% reduction in E protein | Lysosomal acidification |

| MK6-83 | TRPML1/3 | N/A | No activity | Cancer pathway modulation |

| Ribavirin | RNA-dependent RNA polymerase | N/A | 60% reduction in RNA | RNA chain termination |

Table 2: Impact on Cellular Processes

| Compound | Cholesterol Accumulation | Lysosomal Size Increase | Cytotoxicity (100 µM) |

|---|---|---|---|

| This compound | Yes (punctate structures) | Yes (LAMP2+ vesicles) | <20% cell death |

| ML-SA1 | Yes (diffuse cytosolic) | Yes | ~30% cell death |

| MK6-83 | No | No | Not reported |

| Ribavirin | No | No | ~40% cell death |

Research Findings and Mechanistic Insights

- This compound vs. ML-SA1: Both induce cholesterol accumulation, but this compound’s specificity for TRPML2 minimizes off-target effects on lysosomal pH or protease activity .

- This compound vs. Ribavirin :

Preparation Methods

Modular Assembly of the Quinoline Scaffold

The quinoline backbone is synthesized via a Skraup reaction, cyclizing aniline derivatives with glycerol under acidic conditions. Subsequent partial hydrogenation of the quinoline ring is achieved using palladium-on-carbon (Pd/C) under hydrogen gas, yielding the tetrahydroquinoline intermediate. This step is critical for enhancing the compound’s stability and binding affinity to TRPML2.

Functionalization with N-Acyl and Imide Groups

The hydrogenated quinoline is then subjected to acylation reactions using chloroacetyl chloride in the presence of triethylamine, forming the N-acyl spacer. A lactam ring is introduced via cyclization under basic conditions, completing the imide moiety essential for TRPML2 activation. Final purification is performed using reverse-phase high-performance liquid chromatography (HPLC), yielding this compound with >98% purity.

Reaction Conditions and Yields

-

Quinoline hydrogenation : 10% Pd/C, H₂ (1 atm), ethanol, 12 h, 85% yield.

-

Acylation : Chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane, 0°C to room temperature, 92% yield.

-

Lactam cyclization : Potassium tert-butoxide (1.5 equiv), tetrahydrofuran, reflux, 6 h, 78% yield.

Analytical Validation of this compound

Structural Confirmation via Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to verify the structure of this compound. Key spectral data include:

Purity Assessment by Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 98.5%, with a single peak observed at a retention time of 12.3 minutes. Residual solvents are quantified using gas chromatography, meeting International Council for Harmonisation (ICH) guidelines (<0.1% for dichloromethane and ethanol).

Pharmacological Characterization and Selectivity Profile

This compound exhibits potent activation of TRPML2 with minimal off-target effects on TRPML1 or TRPML3, as demonstrated by calcium imaging and patch-clamp electrophysiology.

Calcium Flux Assays

In HEK293 cells overexpressing human TRPML2, this compound induces calcium release with an EC₅₀ of 1.24 ± 0.12 μM. Mouse TRPML2 is activated with a slightly higher EC₅₀ of 2.38 ± 0.01 μM (Table 1).

Table 1: Pharmacological Properties of this compound

| Parameter | Human TRPML2 | Mouse TRPML2 |

|---|---|---|

| EC₅₀ (Calcium Imaging) | 1.24 μM | 2.38 μM |

| Selectivity (TRPML1/3) | >100-fold | >100-fold |

| Aqueous Solubility | 10 mM (DMSO) | 10 mM (DMSO) |

| Molecular Weight | 282.2 g/mol | 282.2 g/mol |

Selectivity Against Related Channels

This compound shows no activation of TRPML1 or TRPML3 at concentrations up to 30 μM. Similarly, two-pore channels (TPC1/2) and transient receptor potential vanilloid (TRPV) channels remain unaffected, confirming its specificity.

Functional Implications of this compound Synthesis

The synthetic accessibility of this compound has enabled studies on TRPML2’s role in chemokine secretion and endosomal trafficking. For example, in lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment increases CCL2 release by 2.5-fold compared to controls, mirroring the physiological effects of endogenous TRPML2 activation. Furthermore, this compound accelerates transferrin recycling in early endosomes, highlighting its utility in probing endolysosomal dynamics.

Challenges and Optimizations in Large-Scale Production

Scaling this compound synthesis requires careful optimization of hydrogenation and cyclization steps to prevent byproduct formation. Recent advancements include:

Q & A

Q. What is the mechanism of action of ML2-SA1 in modulating TRPML2 channels, and how is its selectivity validated?

this compound is a potent and selective agonist of TRPML2, with EC50 values of 1.24 µM (human) and 2.38 µM (mouse). Its selectivity is validated through calcium imaging and endolysosomal patch-clamp experiments, showing no activation of TRPML1, TRPML3, TPC1, or TPC2 channels. Researchers should use competitive binding assays and dose-response curves to confirm specificity. For example, this compound exhibits >120-fold selectivity against off-target receptors like GPR35 and CB1/2 .

Q. What standard cell-based assays are recommended to evaluate this compound’s antiviral efficacy?

Key assays include:

- Cell viability assays (e.g., PrestoBlue®) to determine IC50 values under varying this compound concentrations .

- Western blotting to quantify viral protein expression (e.g., ZIKV E protein) .

- Fluorescence microscopy to assess colocalization of viral markers (e.g., dsRNA) with endolysosomal proteins like LAMP2 .

- Dose-response experiments to evaluate inhibition of viral replication stages (translation, RNA synthesis) .

Q. How should researchers design experiments to ensure reproducibility of this compound’s effects on TRPML2?

- Detailed protocols : Include exact concentrations (e.g., 50–250 µM), treatment durations, and cell lines (e.g., A549, T98, U251) in the methods section .

- Control groups : Use DMSO as a vehicle control and compare with TRPML1/3 agonists (e.g., ML-SA1) to confirm TRPML2 specificity .

- Data normalization : Normalize results to untreated controls and report statistical significance (e.g., p<0.05 via unpaired t-tests) .

Advanced Research Questions

Q. How does this compound synergize with other therapeutics (e.g., doxorubicin) in cancer models, and how should synergy be quantified?

In glioblastoma models, this compound enhances doxorubicin (DOX) efficacy by reducing cell viability synergistically. For example:

Q. How can researchers resolve contradictions in this compound’s IC50 values across cell lines or viral strains?

Discrepancies (e.g., higher IC50 in T98 vs. U251 cells) may arise from differences in TRPML2 expression or drug uptake. Mitigation strategies:

- Cell line profiling : Quantify TRPML2 mRNA/protein levels via qPCR or flow cytometry .

- Pharmacokinetic studies : Measure intracellular this compound concentrations using LC-MS .

- Strain-specific analysis : Compare this compound’s efficacy across viral isolates (e.g., ZIKV Uganda vs. French Polynesia) .

Q. What methodologies are critical for studying this compound’s impact on intracellular lipid distribution and antiviral mechanisms?

- Lipidomic profiling : Use mass spectrometry to track lipid species in this compound-treated vs. untreated cells .

- Time-course experiments : Assess viral replication stages (e.g., RNA synthesis at 24h vs. particle assembly at 48h) .

- Knockdown/knockout models : Employ CRISPR-Cas9 to silence TRPML2 and validate target specificity .

Q. How should cross-disciplinary studies integrating this compound with other TRP channel modulators be designed?

- Selectivity panels : Test this compound against a broad range of ion channels (e.g., TRPV, TRPA) to rule off-target effects .

- In vivo models : Use transgenic mice with TRPML2 overexpression to study tissue-specific responses .

- Computational modeling : Predict binding affinities via molecular docking (e.g., AutoDock Vina) to guide chemical optimization .

Methodological Guidelines

- Data presentation : Include raw data in appendices and processed data in main text (e.g., normalized viral protein levels) .

- Ethical reporting : Disclose funding sources, conflicts of interest, and data availability per journal standards .

- Reproducibility : Provide step-by-step protocols for cell culture, drug treatment, and imaging in supplementary materials .

For further details, refer to primary studies on this compound’s antiviral and oncological applications, coupled with analytical frameworks for contradiction analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.